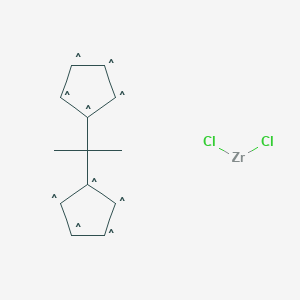
1,1'-Isopropylidenezirconocenedichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Isopropylidenezirconocenedichloride is an organometallic compound with the molecular formula C13H14Cl2Zr and a molecular weight of 332.38 g/mol . This compound is part of the metallocene family, which consists of a central metal atom bonded to two cyclopentadienyl anions. It is used primarily in the field of polymer chemistry, particularly in the synthesis of polyolefin elastomers .
Preparation Methods
1,1’-Isopropylidenezirconocenedichloride can be synthesized through several methods. One common synthetic route involves the reaction of zirconium tetrachloride with isopropylidenebis(cyclopentadienyl) in the presence of a suitable solvent . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis of the reactants and products. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
1,1’-Isopropylidenezirconocenedichloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form zirconium oxide derivatives.
Reduction: It can be reduced to form zirconium hydrides.
Substitution: The chloride ligands can be substituted with other ligands, such as alkyl or aryl groups.
Common reagents used in these reactions include lithium aluminium hydride for reduction and organolithium or Grignard reagents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used but often include zirconium-based complexes with varying ligand environments .
Scientific Research Applications
1,1’-Isopropylidenezirconocenedichloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1’-Isopropylidenezirconocenedichloride involves its ability to coordinate with various ligands through its zirconium center. This coordination allows it to act as a catalyst in polymerization reactions by facilitating the insertion of monomers into the growing polymer chain . The molecular targets and pathways involved in these reactions include the activation of olefin monomers and the stabilization of transition states during the polymerization process .
Comparison with Similar Compounds
1,1’-Isopropylidenezirconocenedichloride can be compared with other similar compounds, such as:
Zirconocene dichloride: This compound has a similar structure but lacks the isopropylidene bridge, making it less sterically hindered and potentially less selective in catalytic applications.
Titanocene dichloride: Similar to zirconocene dichloride but with titanium as the central metal atom, it exhibits different reactivity and catalytic properties.
Hafnocene dichloride: This compound contains hafnium instead of zirconium and has similar applications but different reactivity due to the larger atomic radius of hafnium.
The uniqueness of 1,1’-Isopropylidenezirconocenedichloride lies in its isopropylidene bridge, which provides steric hindrance and enhances its selectivity in catalytic reactions .
Properties
Molecular Formula |
C13H14Cl2Zr |
|---|---|
Molecular Weight |
332.38 g/mol |
InChI |
InChI=1S/C13H14.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
FJKZZHGOFQWRBX-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)([C]1[CH][CH][CH][CH]1)[C]2[CH][CH][CH][CH]2.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B13825854.png)

![(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid](/img/structure/B13825856.png)
![4-{[(2Z)-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid](/img/structure/B13825862.png)
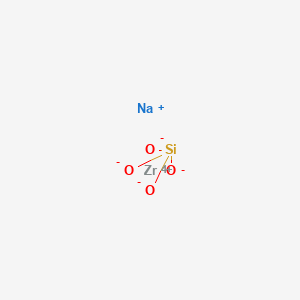
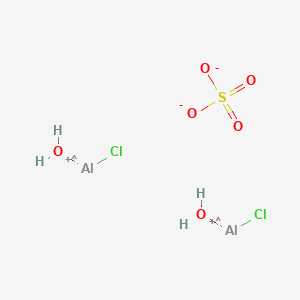


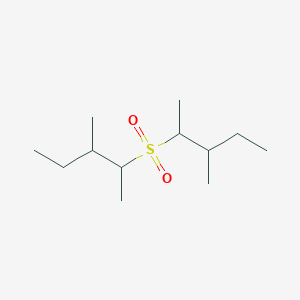
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
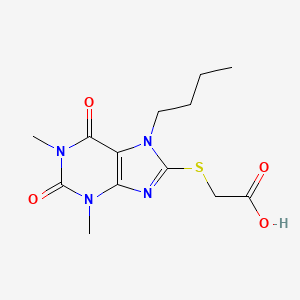
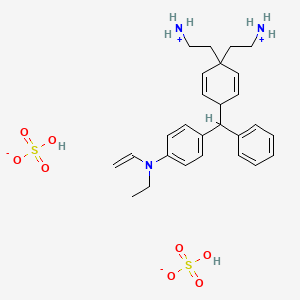

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
